3,5-Difluoro-4-pyridyl Substitution Provides >46-Fold Improvement in CRAC Channel Inhibition Over 3-Methyl-4-pyridyl Analog
In a head‑to‑head SAR study of indazole‑3‑carboxamide CRAC channel blockers, the analog bearing a 3,5‑difluoro‑4‑pyridyl group (compound 15b, n=1) exhibited an IC50 of 0.65 µM, whereas the direct analog with a 3‑methyl‑4‑pyridyl group (15a, n=1) was essentially inactive (IC50 >30 µM) under identical assay conditions [1]. This represents a >46‑fold improvement in potency attributable solely to the 3,5‑difluorination pattern.
| Evidence Dimension | CRAC channel inhibition IC50 |
|---|---|
| Target Compound Data | 0.65 µM (compound 15b, n=1) |
| Comparator Or Baseline | >30 µM (compound 15a, 3-methyl-4-pyridyl, n=1) |
| Quantified Difference | >46-fold |
| Conditions | CRAC channel calcium influx assay in mast cells; SD <35% |
Why This Matters
This demonstrates that the 3,5‑difluoro‑4‑pyridyl group is a critical pharmacophore for CRAC channel inhibition, directly influencing the selection of building blocks for lead optimization.
- [1] Bai S et al. Bioorg Med Chem Lett. 2017;27(3):393-397. Table 2. URL: https://pmc.ncbi.nlm.nih.gov/articles/PMC5271583/table/T2/ View Source
